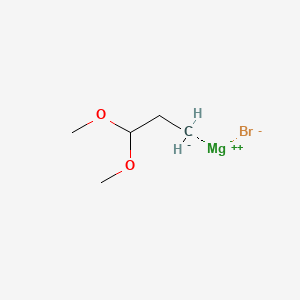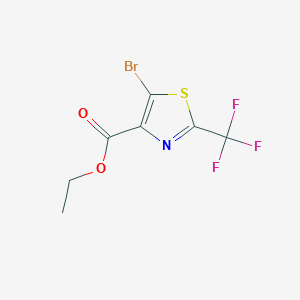
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring.
生化分析
Biochemical Properties
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity with these biomolecules, leading to enzyme inhibition or activation .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to optimal efficacy without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and efficacy. The interactions with transporters and binding proteins play a crucial role in determining the compound’s distribution and overall effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl bromopyruvate with thiourea, followed by bromination and trifluoromethylation . The reaction conditions typically include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with various functional groups, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for drug development .
相似化合物的比较
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Similar thiazole ring structure but with an amino group instead of a bromine and trifluoromethyl group.
Methyl 5-bromo-2-methylthiazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance the compound’s potential for various applications, making it a valuable molecule in scientific research and industrial applications .
属性
IUPAC Name |
ethyl 5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(8)15-6(12-3)7(9,10)11/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDBFUPHDUXUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
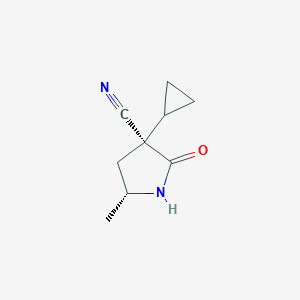

![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
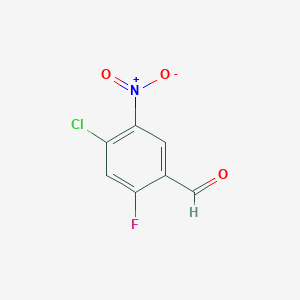
![2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6315678.png)
![4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)
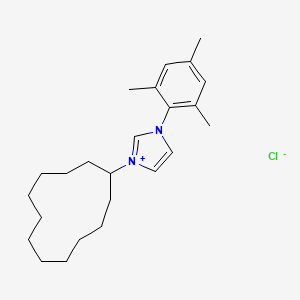
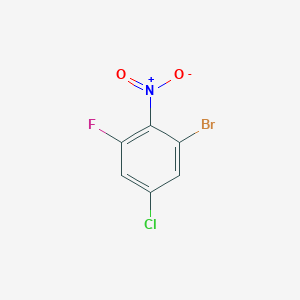
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

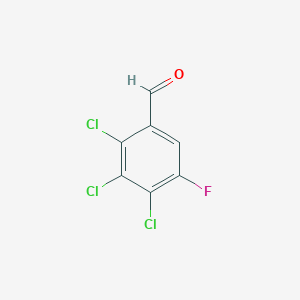
![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)
